M4 Muscarinic PAM Chemotype: Structural Determinants of Allosteric Potency and Selectivity
The piperidine-pyrimidine ether core of the target compound is a privileged scaffold for M4 muscarinic acetylcholine receptor positive allosteric modulators (PAMs), as established by the Merck patent series. In the 5,6-dimethyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine series, an HTS-derived lead demonstrated potent and selective M4 PAM activity, with CNS penetration (rat brain:plasma Kp = 0.74) achieved after optimization [1]. A subsequent 6-fluoroquinazoline core replacement yielded potent M4 PAM activity with improved CNS penetration (rat brain:plasma Kp > 10) and muscarinic receptor subtype selectivity [1]. The target compound differs from these characterized leads in two key respects: (a) it uses a 2-methylpyrimidine rather than a thienopyrimidine or quinazoline heteroaryl group, and (b) it incorporates a 2-(2-methylphenoxy)acetyl N-substituent rather than simple alkyl or aryl groups. Both modifications are at positions known to critically impact subtype selectivity and allosteric cooperativity within this chemotype [2]. No quantitative M4 PAM data exist for this specific compound.
| Evidence Dimension | M4 PAM potency and CNS penetration (rat brain:plasma Kp) |
|---|---|
| Target Compound Data | Not determined — no published M4 PAM activity data available for CAS 2097914-99-1 |
| Comparator Or Baseline | 5,6-dimethyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine lead: M4 PAM EC₅₀ not disclosed but described as 'potent and selective'; rat brain:plasma Kp = 0.74. 6-fluoroquinazoline optimized lead: rat brain:plasma Kp > 10 [1] |
| Quantified Difference | Cannot be calculated: target compound has no M4 PAM data |
| Conditions | Functional high-throughput screen (MLPCN); calcium mobilization assays in recombinant cell lines; rat brain:plasma distribution studies [1] |
Why This Matters
Procurement of this compound as an M4 PAM probe is unjustified without de novo pharmacological characterization, as the precise modification pattern has no precedent within the M4 PAM chemotype.
- [1] Bao, J.; Ferguson, R.; Gao, X.; et al. Discovery and optimization of a novel series of highly CNS penetrant M4 PAMs based on a 5,6-dimethyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine core. Bioorg. Med. Chem. Lett. 2016, 26 (13), 3029–3033. DOI: 10.1016/j.bmcl.2016.05.010. View Source
- [2] Bao, J.; Ferguson, R.; Gao, X.; et al. Heteroaryl Piperidine Ether Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor. ACS Med. Chem. Lett. 2018, 9 (8), 783–784. DOI: 10.1021/acsmedchemlett.8b00330. View Source
